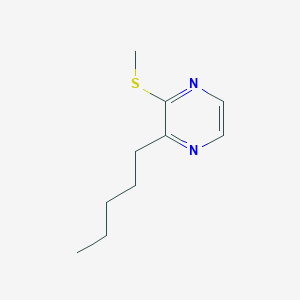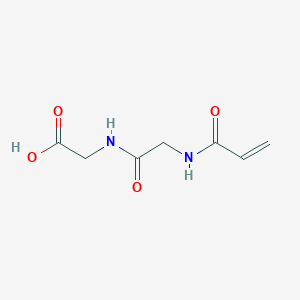
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate is an organic compound that features a cyclopentane ring substituted with a benzenesulfonyl group, a bromine atom, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate typically involves multiple steps. One common method includes the bromination of a cyclopentane derivative followed by sulfonylation and esterification. For example, the bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions . Finally, the esterification can be carried out using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under SN1 or SN2 conditions.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination under radical conditions.
Benzenesulfonyl chloride: Used for sulfonylation in the presence of a base.
Methanol and acid catalyst: Used for esterification.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted cyclopentane derivatives can be formed.
Oxidation Products: Sulfone derivatives are formed upon oxidation of the benzenesulfonyl group.
Reduction Products: Alcohol derivatives are formed upon reduction of the ester group.
Applications De Recherche Scientifique
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine atom can participate in substitution reactions, while the ester group can undergo hydrolysis or reduction . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzenesulfonate: Similar in structure but lacks the bromocyclopentane ring.
Bromocyclopentane derivatives: Similar in having a bromine-substituted cyclopentane ring but lack the benzenesulfonyl and ester groups.
Sulfone derivatives: Similar in having a sulfone group but differ in the rest of the molecular structure.
Uniqueness
Methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
115678-59-6 |
|---|---|
Formule moléculaire |
C13H15BrO4S |
Poids moléculaire |
347.23 g/mol |
Nom IUPAC |
methyl 3-(benzenesulfonyl)-4-bromocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H15BrO4S/c1-18-13(15)9-7-11(14)12(8-9)19(16,17)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
Clé InChI |
BPPGLCCCEMLRMB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(C(C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


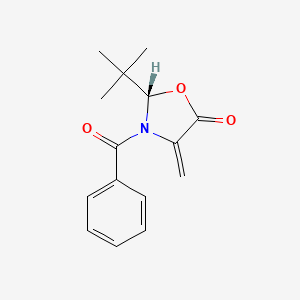
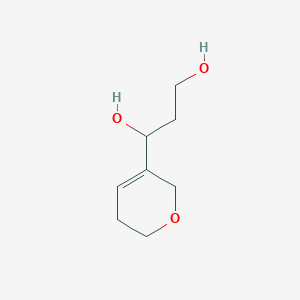
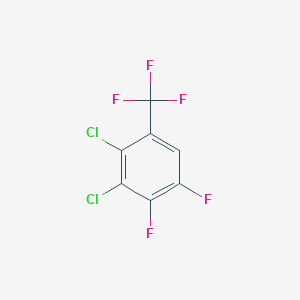
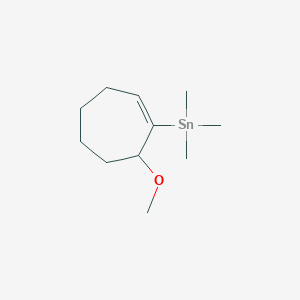
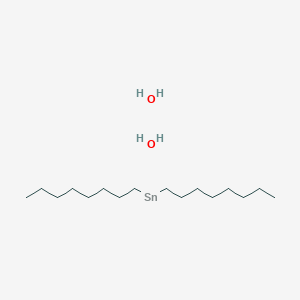
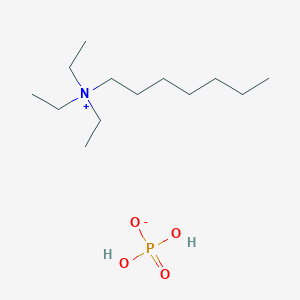
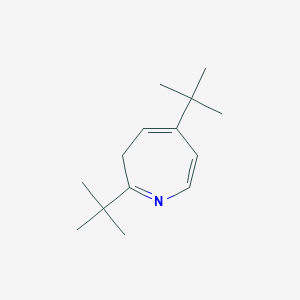
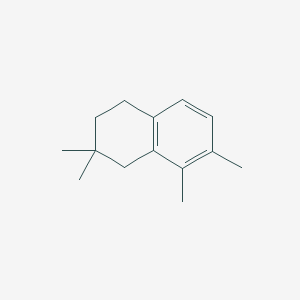
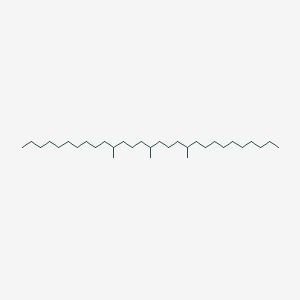
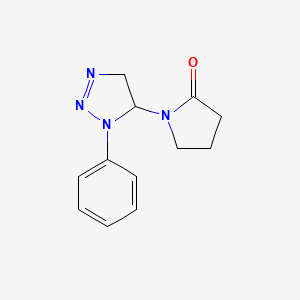

![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
